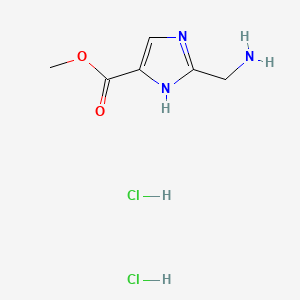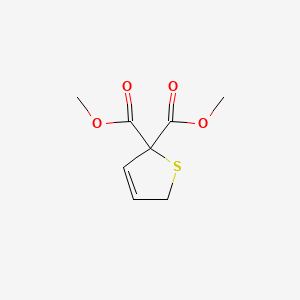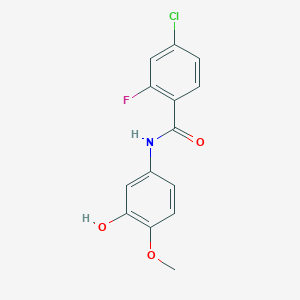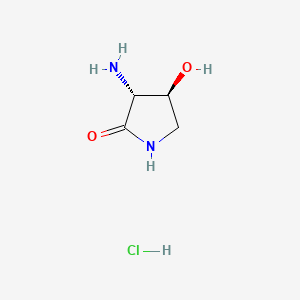![molecular formula C14H28N2O3 B6604646 tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate CAS No. 2355402-26-3](/img/structure/B6604646.png)
tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate (TBAC) is a synthetic compound derived from the combination of tert-butylcarbamate and a cyclohexyloxypropyl amine. It is an important intermediate used in the synthesis of various drugs, such as anti-inflammatory drugs, antibiotics, and anti-cancer drugs. TBAC is also used in the synthesis of several other compounds, such as surfactants, lubricants, and other industrial chemicals. TBAC has a wide range of applications in the scientific research field due to its unique chemical structure and properties.
Scientific Research Applications
Tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate has various applications in scientific research. It is used as a starting material in the synthesis of various drugs, such as anti-inflammatory drugs, antibiotics, and anti-cancer drugs. It is also used in the synthesis of surfactants, lubricants, and other industrial chemicals. tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate has also been used in the synthesis of various other compounds, such as dyes, resins, and polymers.
Mechanism of Action
Tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate is an intermediate used in the synthesis of various drugs and other compounds. Its mechanism of action is based on the formation of a covalent bond between the tert-butylcarbamate and the cyclohexyloxypropyl amine. This covalent bond is formed through a condensation reaction, which is catalyzed by an acid.
Biochemical and Physiological Effects
tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate is used in the synthesis of various drugs and other compounds, but it does not have any direct biochemical or physiological effects. However, due to its chemical structure, tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate can potentially interact with other compounds and affect their biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
Tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate has several advantages for use in lab experiments. It is a stable compound that is easy to store and handle. It is also a relatively inexpensive compound, making it an attractive option for use in lab experiments. However, tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate has some limitations for use in lab experiments. It is a relatively volatile compound, which can reduce its effectiveness in some experiments. Additionally, it has a relatively low solubility in water, which can also reduce its effectiveness in some experiments.
Future Directions
There are several potential future directions for tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate research. One potential direction is to explore its potential applications in the synthesis of new drugs and other compounds. Another potential direction is to explore its potential biochemical and physiological effects. Additionally, further research could focus on improving the synthesis method of tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate and exploring new methods for its synthesis. Finally, research could focus on improving the stability and solubility of tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate, as well as exploring potential methods to reduce its volatility.
Synthesis Methods
Tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate can be synthesized via a condensation reaction between tert-butylcarbamate and a cyclohexyloxypropyl amine. This reaction is catalyzed by an acid and requires a temperature of 60-90°C. The reaction yields the desired product, tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate, in a high yield.
properties
IUPAC Name |
tert-butyl N-[3-(4-aminocyclohexyl)oxypropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c1-14(2,3)19-13(17)16-9-4-10-18-12-7-5-11(15)6-8-12/h11-12H,4-10,15H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZGSFCWWSBEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B6604583.png)

![tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate](/img/structure/B6604597.png)

![3-ethyl 5-methyl 4-(2-chlorophenyl)-2-{[2-({3-[(2-{[4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridin-2-yl]methoxy}ethyl)carbamoyl]phenyl}formamido)ethoxy]methyl}-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6604609.png)


![6H-[1]Benzothiopyrano[4,3-b]quinoline, 7-methyl-, 5,5-dioxide](/img/structure/B6604623.png)
![3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6604632.png)


![9,9-difluoro-1-oxaspiro[5.5]undecan-4-one](/img/structure/B6604655.png)
